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Compound of Interest |

2-(4-
Compound Name: Chlorophenoxy)ethanimidamide
hydrochloride
CAS No.: 59104-19-7
Cat. No.: B1316804

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 2-(4-
Chlorophenoxy)ethanimidamide hydrochloride. Due to a notable scarcity of dedicated peer-
reviewed literature and comprehensive studies on this specific compound, this bulletin serves
as a preliminary guide. The information herein is largely based on data from commercial
suppliers and inferences drawn from structurally related compounds. Further empirical
research is required to fully elucidate the synthesis, pharmacological profile, and therapeutic
potential of this molecule.

Introduction and Chemical Identity

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a chemical compound characterized
by a 4-chlorophenoxy group linked to an ethanimidamide moiety, supplied as a hydrochloride
salt. Its chemical structure suggests potential interactions with biological systems, drawing
interest within the research and drug development community.

Table 1: Chemical and Physical Properties

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1316804?utm_src=pdf-interest
https://www.benchchem.com/product/b1316804?utm_src=pdf-body
https://www.benchchem.com/product/b1316804?utm_src=pdf-body
https://www.benchchem.com/product/b1316804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

CAS Number 59104-19-7 [1][2]

Molecular Formula CsH10CI2N20 [1][2]

Molecular Weight 221.08 g/mol [11[2]

Melting Point 185-187 °C [1]
White to off-white solid

Appearance Inferred
(presumed)

- Soluble in water (as
Solubility ) Inferred
hydrochloride salt)

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols specifically for 2-(4-
Chlorophenoxy)ethanimidamide hydrochloride are not readily available in the public
domain. However, based on the synthesis of structurally similar phenoxyacetic acid derivatives
and acetamidine compounds, a plausible synthetic route can be proposed. This would likely
involve a multi-step process.

Hypothetical Synthesis Workflow:

A potential synthetic pathway could involve the initial synthesis of a (4-
chlorophenoxy)acetonitrile intermediate, followed by its conversion to the corresponding
imidate, and subsequent amination to yield the final ethanimidamide product. The final step
would involve treatment with hydrochloric acid to form the hydrochloride salt.
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Step 1: Williamson Ether Synthesis

Solvent (e.g., Acetone, DMF)

Step 2: Pinner Reaction
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Caption: Hypothesized mechanism of action via adrenergic and imidazoline receptors.

Insights from Phenoxy Acetamide Derivatives

Research on various phenoxy acetamide derivatives has revealed a broad spectrum of
biological activities. These include:
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» Anti-inflammatory effects: Some phenoxyacetic acid derivatives have been investigated as
selective COX-2 inhibitors.[3]

» Anticancer properties: Certain phenoxyacetamide analogs have demonstrated
antiproliferative activity against various cancer cell lines.[4]

o Other receptor interactions: Depending on the substitutions, phenoxy derivatives have been
shown to interact with a variety of other receptors, including neuropeptide Y Y1 receptors.

The 4-chloro substitution on the phenoxy ring is a common feature in many biologically active
molecules and can influence the compound's pharmacokinetic and pharmacodynamic
properties.

Safety and Handling

According to supplier safety data, 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is
classified with the following hazards:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Table 2: GHS Precautionary Statements
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Code Precaution

Avoid breathing

P261 .

dust/fume/gas/mist/vapors/spray.[1]
P264 Wash skin thoroughly after handling.[1]

Do not eat, drink or smoke when using this
P270

product.[1]
P280 Wear protective gloves/ eye protection/ face

protection.[1]

IF SWALLOWED: Call a POISON CENTER or
P301+P312 L

doctor/physician if you feel unwell.[1]

IF ON SKIN: Wash with plenty of soap and
P302+P352

water.[1]

IF IN EYES: Rinse cautiously with water for
P305+P351+P338 several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[1]

Future Research Directions

The current body of knowledge on 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is
limited, presenting several opportunities for future research:

» Definitive Synthesis and Characterization: Development and publication of a robust and
scalable synthetic route, along with comprehensive analytical characterization (NMR, MS,
HPLC, etc.).

e Pharmacological Screening: A broad in vitro screening panel to determine its binding affinity
for alpha-2 adrenergic and imidazoline receptors, as well as other potential targets.

 In Vitro and In Vivo Efficacy Studies: Based on the screening results, conduct in vitro and in
vivo studies to evaluate its potential as an antihypertensive, analgesic, anti-inflammatory, or
anticancer agent.
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» Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to
understand the key structural features required for biological activity.

o Toxicology and Safety Pharmacology: A thorough toxicological assessment to determine its
safety profile.

Conclusion

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a compound with a chemical
structure that suggests potential for interesting pharmacological activity, particularly as a
modulator of adrenergic and/or imidazoline receptors. However, a significant gap exists in the
scientific literature regarding its synthesis, characterization, and biological evaluation. This
preliminary bulletin is intended to consolidate the sparse available information and to
encourage further investigation into this molecule to unlock its potential therapeutic
applications. Researchers are strongly advised to undertake empirical studies to validate the
hypotheses presented herein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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